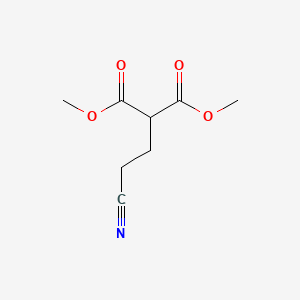

1,3-Dimethyl 2-(2-cyanoethyl)propanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(2-cyanoethyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-12-7(10)6(4-3-5-9)8(11)13-2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSJASMCBSMWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58763-40-9 | |

| Record name | 1,3-dimethyl 2-(2-cyanoethyl)propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

IUPAC name vs common name for Dimethyl (2-cyanoethyl)malonate

Nomenclature, Synthesis, and Pharmaceutical Applications

Part 1: Nomenclature Analysis & Identity

The Conflict: Common vs. Systematic

In drug development, precision in nomenclature is critical to avoid supply chain errors, particularly when sourcing intermediates for GMP synthesis. The molecule Dimethyl (2-cyanoethyl)malonate presents a classic conflict between "source-based" naming (common in trade) and "structure-based" naming (IUPAC).

-

Common Name (Source-Based): Dimethyl (2-cyanoethyl)malonate

-

Logic: This name treats the molecule as a derivative of "Dimethyl malonate," reflecting its synthetic origin (Michael addition of dimethyl malonate to acrylonitrile). It is the preferred term in procurement and cataloging.

-

-

IUPAC Name (Structure-Based): Dimethyl 2-(2-cyanoethyl)propanedioate

-

Logic: IUPAC rules prioritize the dicarboxylic acid ester backbone. The principal chain is a "propanedioate" (3 carbons), and the "2-cyanoethyl" group is treated as a substituent at position 2.

-

Alternative Indexing: You may occasionally see it indexed as a glutaric acid derivative (Dimethyl 2-cyanoglutarate), but this is chemically inaccurate as the nitrile carbon is not part of the principal carboxylate chain in this context.

-

Identity Matrix

| Attribute | Detail |

| Common Name | Dimethyl (2-cyanoethyl)malonate |

| IUPAC Name | Dimethyl 2-(2-cyanoethyl)propanedioate |

| CAS Number | 58763-40-9 (Specific to Dimethyl mono-adduct) |

| Molecular Formula | |

| Molecular Weight | 185.18 g/mol |

| Key Analog | Diethyl (2-cyanoethyl)malonate (CAS 17216-62-5) – Note: The diethyl analog is more commercially ubiquitous; ensure specificity when ordering.[1][2] |

Visualizing the Nomenclature Logic

The following diagram illustrates the hierarchical decision-making process for naming this molecule, highlighting the divergence between trade and systematic rules.

Figure 1: Decision tree illustrating the divergence between source-based (common) and structure-based (IUPAC) nomenclature.

Part 2: Synthetic Pathway (The "How")

Mechanism: The Michael Addition

The synthesis relies on a Michael Addition (conjugate addition).[3] Dimethyl malonate acts as the Michael donor (nucleophile), and acrylonitrile acts as the Michael acceptor (electrophile).

-

Activation: A catalytic base (typically Sodium Methoxide, NaOMe) deprotonates the alpha-carbon of the dimethyl malonate, generating a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the

-carbon of the acrylonitrile. -

Protonation: The resulting intermediate abstracts a proton (from the solvent or conjugate acid) to yield the mono-substituted product.

Critical Control Point: The reaction is reversible and competitive. Over-alkylation can lead to the bis-adduct (Dimethyl bis(2-cyanoethyl)malonate). Stoichiometry and temperature control are paramount to favor the mono-adduct.

Figure 2: Mechanistic flow of the base-catalyzed Michael addition.

Part 3: Experimental Protocol

Objective: Synthesis of Dimethyl (2-cyanoethyl)malonate (Mono-adduct) with minimized bis-impurity.

Reagents & Equipment[5][6][7][8][9]

-

Dimethyl Malonate: 1.0 eq (Excess is often used, 1.2–1.5 eq, to suppress bis-addition).

-

Acrylonitrile: 1.0 eq.

-

Sodium Methoxide (NaOMe): 0.05 eq (Catalytic). Use as a 25% solution in methanol.

-

Solvent: Methanol (anhydrous) or THF.

-

Equipment: 3-neck round bottom flask, dropping funnel, internal thermometer, reflux condenser, nitrogen line.

Validated Workflow

-

Setup: Purge the reaction vessel with nitrogen. Add Dimethyl Malonate and the solvent.[4] Cool to 0–5°C.

-

Catalyst Addition: Add the NaOMe catalyst dropwise. Stir for 15 minutes to generate the enolate.

-

Controlled Addition: Add Acrylonitrile dropwise via the funnel.[5]

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours. Monitor by TLC or GC.

-

Quench: Neutralize the base with a stoichiometric amount of Glacial Acetic Acid or dilute HCl.

-

Workup:

-

Remove solvent under reduced pressure (Rotovap).

-

Dissolve residue in Ethyl Acetate or DCM.

-

Wash with water (to remove salts) and brine.

-

Dry over

and concentrate.

-

-

Purification: High-vacuum distillation is required to separate the mono-adduct from unreacted dimethyl malonate and the heavy bis-adduct residue.

-

Target Fraction: Collect the fraction corresponding to the mono-adduct (Note: BP will be slightly lower than the diethyl analog, approx. 130–140°C at high vacuum, e.g., 2-5 mmHg).

-

Part 4: Pharmaceutical Applications

Dimethyl (2-cyanoethyl)malonate is a versatile "C3+C2" synthon. It provides a 5-carbon backbone with differentiated termini (two esters, one nitrile), making it ideal for synthesizing heterocyclic scaffolds found in Immunomodulatory Imide Drugs (IMiDs) and Gabapentinoids .

Glutarimide Scaffolds (IMiDs)

The most high-profile application is in the synthesis of glutarimide rings, the core structure of drugs like Thalidomide , Lenalidomide , and Pomalidomide .

-

Pathway: Hydrolysis of the nitrile yields a glutaric acid derivative. Cyclization with ammonia or primary amines yields the glutarimide ring.

-

Relevance: These agents are critical in treating Multiple Myeloma and Leprosy.

Pyrrolidone & Amino Acid Synthesis

-

Reductive Cyclization: Hydrogenation of the nitrile group (using Raney Nickel or Pd/C) in the presence of the ester leads to lactamization, forming 2-pyrrolidone-4-carboxylates .

-

Glutamic Acid Analogs: Hydrolysis of the nitrile to the acid, followed by standard functional group manipulations, grants access to substituted glutamic acid derivatives, which are valuable as neurotransmitter analogs.

Summary of Applications

| Drug Class | Structural Motif | Synthetic Transformation |

| IMiDs (e.g., Lenalidomide) | Glutarimide | Nitrile Hydrolysis |

| Nootropics (e.g., Piracetam analogs) | 2-Pyrrolidone | Nitrile Reduction |

| Amino Acids | Glutamic Acid / Proline | Hydrolysis / Cyclization |

References

-

BenchChem. (2025).[5][6] A Comparative Guide to Diethyl and Dimethyl bis(2-cyanoethyl)malonate for Researchers. Retrieved from

- Organic Syntheses. (1959). Michael Reaction: Methyl vinyl ketone and diethyl malonate. Coll. Vol. 4, p.662. (Classic protocol reference for Michael additions).

-

PubChem. (2025). Compound Summary: Dimethyl 2-(2-cyanoethyl)propanedioate.[7] Retrieved from

-

ChemicalBook. (2025). Product Entry: 1,3-dimethyl 2-(2-cyanoethyl)propanedioate (CAS 58763-40-9).[7] Retrieved from

- Muller, G., et al. (1999). Synthesis of Thalidomide Analogs. Journal of Medicinal Chemistry, 42(4). (Reference for Glutarimide synthesis utility).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CID 42333550 | C16H20NO3- | CID 42333550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1432679-92-9,methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Physical Characterization & Phase Behavior of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate

An In-Depth Technical Guide on the Physical Properties and Processing of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate.

Executive Summary

1,3-Dimethyl 2-(2-cyanoethyl)propanedioate (CAS 58763-40-9), also known as dimethyl 2-(2-cyanoethyl)malonate, is a critical bifunctional intermediate used in the synthesis of nitrogen-containing heterocycles, including piperidines and glutarimides.

This guide addresses a common processing challenge: distinguishing the desired liquid mono-alkylated product from its solid bis-alkylated impurity. Understanding the physical property divergence between these states is essential for developing scalable purification protocols without high-vacuum distillation.

Chemical Identity & Structural Analysis

Before analyzing phase behavior, we establish the core identity of the molecule.

| Attribute | Detail |

| IUPAC Name | 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate |

| Common Name | Dimethyl 2-(2-cyanoethyl)malonate |

| CAS Number | 58763-40-9 |

| Molecular Formula | C₈H₁₁NO₄ |

| Molecular Weight | 185.18 g/mol |

| SMILES | COC(=O)C(CCC#N)C(=O)OC |

| Key Functional Groups | Diester (electrophilic), Nitrile (nucleophilic precursor), Acidic α-proton |

Structural Homology Note

Data for the dimethyl ester is often inferred from its well-characterized homolog, Diethyl 2-(2-cyanoethyl)malonate (CAS 17216-62-5) . The methyl ester exhibits higher density and slightly different solubility profiles due to the reduced alkyl chain length, impacting crystal packing and melting behavior.

Physical Properties: Liquid vs. Solid State Analysis

The primary operational state of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate at room temperature is liquid . However, process deviations can lead to the formation of solid byproducts.

Comparative Property Table

The following table contrasts the desired mono-cyanoethyl ester (Liquid) with its common bis-cyanoethyl impurity (Solid), a critical distinction for purification.

| Property | Mono-Adduct (Target) | Bis-Adduct (Impurity) | Implication |

| State (25°C) | Viscous Liquid | Crystalline Solid | Enables separation via filtration or cold precipitation. |

| Melting Point | < 0°C (Predicted) | 60–63°C (Homolog data) | Solidification of the target requires deep cryogenic cooling. |

| Boiling Point | ~120–130°C @ 2 mmHg | >180°C (Decomposes) | Distillation requires high vacuum to avoid thermal degradation. |

| Density | ~1.12 g/mL | ~1.20 g/mL (Solid) | Phase separation in biphasic extractions is distinct. |

| Refractive Index | 1.43–1.44 | N/A (Solid) | In-line monitoring of reaction progression. |

Technical Insight: The bis-cyanoethyl derivative crystallizes easily due to the symmetry of the quaternary carbon center, whereas the mono-derivative remains liquid due to the asymmetry introduced by the single acidic proton and flexible alkyl chain.

Thermodynamic Phase Behavior

-

Viscosity & Supercooling: The liquid mono-ester exhibits significant supercooling tendencies. It may become extremely viscous at -20°C without crystallizing, behaving as a glass rather than a crystalline solid.

-

Solubility Differential: The liquid mono-ester is highly miscible in toluene and ethyl acetate. The solid bis-impurity often shows reduced solubility in cold alcohols (ethanol/methanol), a property exploited in "winterization" purification protocols.

Synthesis & Impurity Control Logic

The synthesis involves the Michael addition of acrylonitrile to dimethyl malonate. The reaction kinetics determine the ratio of Liquid (Mono) to Solid (Bis) products.

Reaction Pathway Diagram

The following diagram illustrates the competitive alkylation pathways and the phase divergence.

Figure 1: Competitive Michael Addition pathways showing the phase divergence between the liquid target and solid impurity.

Experimental Protocol: Selective Synthesis

To maximize the liquid yield and minimize the solid impurity:

-

Stoichiometry: Use a slight excess of Dimethyl Malonate (1.1 eq) relative to Acrylonitrile. This statistically favors mono-addition.

-

Temperature Control: Maintain reaction temperature between 25°C – 35°C .

-

Why? Higher temperatures increase the kinetic energy sufficient to overcome the activation barrier for the second alkylation (formation of the solid bis-adduct).

-

-

Catalyst Choice: Use Sodium Methoxide (NaOMe) in Methanol (0.5 mol%). Avoid strong, bulky bases which might promote polymerization of acrylonitrile.

Purification Strategy: Exploiting Phase Differences

Since the target is a high-boiling liquid and the main impurity is a solid, distillation is often unnecessary if proper solubility switches are used.

The "Cold-Crash" Filtration Protocol

This method uses the solid nature of the bis-impurity to remove it from the liquid product.

-

Dissolution: Dissolve the crude reaction mixture (Liquid + Solid traces) in a minimum amount of hot Ethanol (60°C).

-

Cooling: Slowly cool the mixture to 0°C – 4°C.

-

Crystallization: The Solid Bis-Adduct will crystallize out of solution. The Liquid Mono-Adduct remains dissolved.

-

Filtration: Filter the suspension. The filter cake is the impurity; the filtrate contains the pure product.

-

Concentration: Evaporate the solvent from the filtrate to yield the pure liquid 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate.

Purification Workflow Diagram

Figure 2: Purification workflow exploiting the solubility difference between the liquid mono-ester and solid bis-ester.

Applications in Drug Development

The liquid state of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate makes it an ideal "soft" nucleophile for downstream cyclizations.

-

Glutarimide Synthesis: Acidic hydrolysis and decarboxylation yield glutaric acid derivatives, precursors to anticonvulsants (e.g., Aminoglutethimide analogs).

-

Piperidine Scaffolds: Catalytic hydrogenation of the nitrile group (Raney Ni, H₂) leads to intramolecular cyclization, forming 3-piperidinecarboxylic acid esters , which are scaffolds for various alkaloids and pharmaceutical agents.

References

-

Sigma-Aldrich. Diethyl 2-(2-cyanoethyl)malonate Product Specification. Accessed Feb 2026.

-

BenchChem. Comparative Guide to Diethyl and Dimethyl bis(2-cyanoethyl)malonate. BenchChem Technical Library, 2025.[1] [1]

-

National Institute of Standards and Technology (NIST). Diethyl 2-(2-cyanoethyl)-malonate Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[2]

-

PubChem. Compound Summary: 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate (CAS 58763-40-9). National Center for Biotechnology Information.

-

Thermo Fisher Scientific. Diethyl 2-(2-cyanoethyl)malonate Safety Data Sheet.

Sources

Methodological & Application

Synthesis of (S)-Pregabalin from 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of (S)-Pregabalin, a crucial pharmaceutical agent for the management of neuropathic pain, epilepsy, and generalized anxiety disorder. The synthetic route outlined herein commences with 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate, a versatile starting material, and proceeds through key intermediates to afford the final, enantiomerically pure active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Introduction to Pregabalin and Synthetic Strategy

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a gamma-aminobutyric acid (GABA) analogue that exhibits potent therapeutic effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. The stereochemistry at the C3 position is critical for its pharmacological activity, with the (S)-enantiomer being the active form.

The synthetic pathway detailed in this guide is a multi-step process designed for efficiency and scalability. It leverages classical organic transformations, including hydrolysis, decarboxylation, amidation, Hofmann rearrangement, and chiral resolution, to construct the target molecule with high purity.

Overall Synthetic Scheme

The synthesis of (S)-Pregabalin from 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate can be envisioned through the following key transformations:

Figure 1: Overall synthetic workflow for (S)-Pregabalin.

Part 1: Synthesis of 3-Isobutylglutaric Acid

The initial step involves the hydrolysis of the diester functionality of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate, followed by decarboxylation to yield 3-isobutylglutaric acid. This transformation is typically achieved under acidic conditions.

Protocol 1: Hydrolysis and Decarboxylation

Materials:

-

1,3-Dimethyl 2-(2-cyanoethyl)propanedioate

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate (1 equivalent).

-

Slowly add concentrated hydrochloric acid (6 M, 5-10 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-isobutylglutaric acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Characterization of 3-Isobutylglutaric Acid:

-

Appearance: White crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 0.92 (d, 6H), 1.25 (m, 2H), 1.70 (m, 1H), 2.10-2.40 (m, 5H), 11.5 (br s, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 22.5, 25.1, 31.8, 38.9, 43.4, 179.8.

Part 2: Synthesis of 3-(Carbamoylmethyl)-5-methylhexanoic Acid

This stage involves the conversion of 3-isobutylglutaric acid to its corresponding anhydride, followed by amidation to yield the key intermediate, 3-(carbamoylmethyl)-5-methylhexanoic acid.

Protocol 2: Anhydride Formation and Amidation

Materials:

-

3-Isobutylglutaric Acid

-

Acetic Anhydride

-

Aqueous Ammonia (NH₄OH)

Procedure:

Step 1: Anhydride Formation

-

Place 3-isobutylglutaric acid (1 equivalent) in a round-bottom flask.

-

Add acetic anhydride (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

After the reaction is complete, remove the excess acetic anhydride and acetic acid under reduced pressure to obtain crude 3-isobutylglutaric anhydride.

Step 2: Amidation

-

Cool the crude 3-isobutylglutaric anhydride in an ice bath.

-

Slowly add concentrated aqueous ammonia (excess) to the anhydride with vigorous stirring. An exothermic reaction will occur.

-

Continue stirring at room temperature for 2-3 hours until the reaction is complete.

-

Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3.

-

The product, 3-(carbamoylmethyl)-5-methylhexanoic acid, will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum.

Characterization of 3-(Carbamoylmethyl)-5-methylhexanoic Acid:

-

Appearance: White solid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 0.85 (d, 6H), 1.15 (m, 2H), 1.60 (m, 1H), 1.95-2.20 (m, 5H), 6.75 (br s, 1H), 7.25 (br s, 1H), 12.0 (br s, 1H).

Part 3: Synthesis of Racemic Pregabalin via Hofmann Rearrangement

The Hofmann rearrangement of 3-(carbamoylmethyl)-5-methylhexanoic acid provides racemic Pregabalin. This reaction involves the treatment of the amide with a hypohalite solution.

Protocol 3: Hofmann Rearrangement

Materials:

-

3-(Carbamoylmethyl)-5-methylhexanoic Acid

-

Sodium Hydroxide (NaOH)

-

Bromine (Br₂) or Sodium Hypochlorite (NaOCl) solution

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Prepare a solution of sodium hydroxide in water.

-

Cool the NaOH solution in an ice bath and slowly add bromine to form a sodium hypobromite solution. Alternatively, a commercially available sodium hypochlorite solution can be used.

-

In a separate flask, dissolve 3-(carbamoylmethyl)-5-methylhexanoic acid in an aqueous solution of sodium hydroxide.

-

Slowly add the pre-cooled sodium hypobromite/hypochlorite solution to the amide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours.

-

Cool the reaction mixture and carefully adjust the pH to approximately 5-6 with concentrated HCl.

-

Racemic Pregabalin will precipitate. The mixture can be cooled to enhance precipitation.

-

Filter the solid, wash with a small amount of cold water, and then with a solvent like isopropanol. Dry under vacuum.

Part 4: Chiral Resolution of Racemic Pregabalin

The final step is the resolution of the racemic mixture to isolate the desired (S)-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. (S)-(+)-Mandelic acid is a frequently used resolving agent.

Protocol 4: Chiral Resolution

Materials:

-

Racemic Pregabalin

-

(S)-(+)-Mandelic Acid

-

Ethanol/Water mixture

Procedure:

-

Dissolve racemic Pregabalin in a suitable solvent system, such as a mixture of ethanol and water, with gentle heating.

-

In a separate flask, dissolve an equimolar amount of (S)-(+)-mandelic acid in the same solvent system.

-

Add the mandelic acid solution to the Pregabalin solution.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to facilitate the crystallization of the diastereomeric salt of (S)-Pregabalin with (S)-mandelic acid.

-

Filter the crystals and wash with a cold solvent mixture.

-

To liberate the free (S)-Pregabalin, dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point of Pregabalin (around pH 7).

-

The enantiomerically pure (S)-Pregabalin will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

Characterization of (S)-Pregabalin:

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (D₂O, 400 MHz): δ 0.88 (d, 6H), 1.19 (t, 2H), 1.65 (m, 1H), 2.18 (m, 1H), 2.30 (dd, 1H), 2.45 (dd, 1H), 2.95 (dd, 1H), 3.08 (dd, 1H).

-

Specific Optical Rotation: [α]D²⁰ = +10.5° (c=1, H₂O).

-

Purity (by HPLC): >99.5%.

Data Summary

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |

| 3-Isobutylglutaric Acid | 188.22 | 97-99 | Conforms to ¹H NMR |

| 3-(Carbamoylmethyl)-5-methylhexanoic Acid | 201.25 | 115-118 | Conforms to ¹H NMR |

| Racemic Pregabalin | 159.23 | 194-196 | Conforms to ¹H NMR |

| (S)-Pregabalin | 159.23 | 195-198 | [α]D²⁰ = +10.5° |

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

-

Concentrated Acids and Bases: Corrosive and can cause severe burns. Handle with extreme care.

-

Bromine: Highly toxic and corrosive. Handle only in a fume hood with appropriate respiratory protection.

-

Organic Solvents: Flammable. Avoid open flames and sources of ignition.

Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

This guide provides a robust and well-documented synthetic route to (S)-Pregabalin starting from 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate. By following these protocols, researchers can reliably produce this important pharmaceutical compound for further study and development. The provided characterization data will aid in the confirmation of the identity and purity of the synthesized materials.

References

-

Hoekstra, M. S., et al. (1997). A novel and efficient synthesis of 3-isobutyl-GABA. Organic Process Research & Development, 1(1), 26-38. [Link]

-

Burk, M. J., et al. (2001). A practical, asymmetric synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) via enantioselective hydrogenation. The Journal of Organic Chemistry, 66(11), 3888-3895. [Link]

-

Shadad, M., et al. (2018). An improved and efficient process for the synthesis of pregabalin. Journal of Chemical Sciences, 130(1), 1-7. [Link]

-

Verma, R. K., et al. (2012). An improved process for the preparation of (S)-pregabalin. Tetrahedron: Asymmetry, 23(1), 74-78. [Link]

Application Note: Protocol for Michael Addition of Acrylonitrile to Dimethyl Malonate

Abstract

This guide details the protocol for the base-catalyzed Michael addition of acrylonitrile to dimethyl malonate. While the reaction is a classic carbon-carbon bond-forming transformation, the selective isolation of the mono-adduct (a critical precursor for glutarate derivatives and amino acids) versus the bis-adduct requires precise control of stoichiometry, temperature, and catalyst choice. This protocol utilizes Sodium Methoxide (NaOMe) in methanol as the standard catalytic system to minimize transesterification byproducts, ensuring high purity and scalability.

Introduction & Mechanistic Principles[1][2][3][4]

The Michael addition involves the conjugate addition of a resonance-stabilized carbanion (Michael donor) to an

Reaction Pathway

The reaction proceeds through a stepwise mechanism. The control between mono- and bis-alkylation is kinetic. The mono-adduct retains an acidic proton (

Key Challenges:

-

Selectivity: Preventing the second addition when the mono-adduct is the target.

-

Polymerization: Acrylonitrile is prone to exothermic polymerization initiated by heat or radical sources.

-

Safety: Acrylonitrile is highly toxic, volatile, and carcinogenic.[1]

Mechanistic Diagram

The following diagram illustrates the pathway from reagents to the mono-adduct and the potential over-reaction to the bis-adduct.

Caption: Mechanistic pathway showing the competitive formation of mono- and bis-adducts.

Critical Parameters & Optimization

To ensure reproducibility and safety, the following parameters must be strictly controlled:

| Parameter | Recommendation | Rationale |

| Catalyst | Sodium Methoxide (NaOMe) in MeOH | Matches the ester groups of dimethyl malonate, preventing transesterification byproducts common with ethoxide or other bases. |

| Stoichiometry (Mono) | 1.2 : 1.0 (Malonate : Acrylonitrile) | Using a slight excess of the donor (malonate) statistically favors mono-addition. |

| Stoichiometry (Bis) | 1.0 : 2.2 (Malonate : Acrylonitrile) | Excess acceptor drives the reaction to completion for the bis-adduct. |

| Temperature | 0–5°C (Addition), 25°C (Reaction) | Low temperature during addition controls the exotherm and suppresses polymerization of acrylonitrile. |

| Solvent | Methanol (Anhydrous) | Solubilizes reagents and matches the catalyst/ester system. |

Standard Operating Procedure (Protocol)

Target: Synthesis of Dimethyl 2-(2-cyanoethyl)malonate (Mono-adduct). Note: To synthesize the bis-adduct, adjust stoichiometry to 1:2.2 and reflux for 2 hours after addition.

Materials & Equipment

-

Reagents: Dimethyl malonate (>99%), Acrylonitrile (>99%, stabilized with MEHQ), Sodium Methoxide (0.5 M solution in Methanol), Glacial Acetic Acid or HCl (for quenching).

-

Solvents: Methanol (anhydrous), Dichloromethane (DCM) or Ethyl Acetate (for extraction).

-

Equipment: 3-neck round bottom flask, internal thermometer, pressure-equalizing addition funnel, magnetic stir bar, ice-water bath.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Michael addition process.

Detailed Steps

-

Preparation: In a clean, dry 3-neck flask under inert atmosphere (

), dissolve Dimethyl Malonate (13.2 g, 100 mmol, 1.0 equiv) in anhydrous Methanol (50 mL). -

Catalyst Addition: Cool the solution to 0°C using an ice bath. Add Sodium Methoxide solution (0.5 M in MeOH, 10 mL, 5 mmol, 0.05 equiv). Stir for 10 minutes to generate the enolate.

-

Acrylonitrile Addition: Place Acrylonitrile (5.3 g, 100 mmol, 1.0 equiv) in the addition funnel. Caution: Acrylonitrile is toxic.[1][2][3] Add dropwise over 45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Tip: If the solution turns yellow/orange, this is normal. If it turns dark red/brown rapidly, the exotherm is too high; stop addition and cool.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours.

-

Monitoring: Check reaction progress by TLC (SiO2, 30% EtOAc/Hexane). The mono-adduct will appear as a new spot less polar than the starting malonate but more polar than the bis-adduct.

-

-

Quenching: Cool the mixture back to 0°C. Quench by adding Glacial Acetic Acid or 1M HCl dropwise until the pH is neutral (~pH 6-7).

-

Workup:

-

Concentrate the mixture under reduced pressure to remove most Methanol.

-

Resuspend the residue in Dichloromethane (DCM) (100 mL) and Water (50 mL).

-

Separate the organic layer. Wash with Brine (2 x 50 mL).

-

Dry over anhydrous

, filter, and concentrate to yield the crude oil.

-

-

Purification:

-

For Mono-adduct: Perform vacuum distillation. (Note: High vacuum <1 mmHg is required due to high boiling point).

-

For Bis-adduct: If the solid bis-adduct forms, it can often be recrystallized from Ethanol or Isopropyl Alcohol.

-

Characterization & Expected Data

Mono-Adduct: Dimethyl 2-(2-cyanoethyl)malonate[8]

-

Appearance: Colorless to pale yellow viscous liquid.

-

NMR (400 MHz,

-

3.78 (s, 6H,

-

3.55 (t, 1H,

-

2.50 (t, 2H,

-

2.25 (q, 2H,

-

3.78 (s, 6H,

-

IR Spectrum: ~2245 cm

(CN stretch), ~1735 cm

Bis-Adduct: Dimethyl 2,2-bis(2-cyanoethyl)malonate

-

Appearance: White crystalline solid.

-

Melting Point: ~60–62°C.

- NMR: Lacks the methine triplet at ~3.55 ppm; shows simplified symmetry.

Safety & Troubleshooting

Acrylonitrile Handling[3][4][5][6]

-

Toxicity: Acrylonitrile is a severe skin irritant and carcinogen. It can be absorbed through skin. Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Disposal: Quench all glassware and waste with dilute bleach or base before disposal to destroy residual acrylonitrile.

Troubleshooting Table

| Issue | Possible Cause | Corrective Action |

| Low Yield / No Reaction | Catalyst deactivated (wet MeOH) | Ensure anhydrous Methanol is used. Increase catalyst loading to 10 mol%. |

| Product is Solid/Oily Mix | Mixture of Mono/Bis adducts | Check stoichiometry. If Bis is present in Mono target, purify via distillation. |

| Runaway Exotherm | Addition too fast | Stop addition immediately. Cool flask. Check stirring rate. |

| Polymerization (Gelling) | Overheating or lack of inhibitor | Ensure T < 40°C. Ensure commercial acrylonitrile contains inhibitor (MEHQ). |

References

-

Orr, A. M. (2022). Catalytic Michael Additions in Organic Synthesis.[4] Journal of Chemical Education, 99(4), 1450-1458.

-

PrepChem. (n.d.). Synthesis of Diethyl bis(2-cyanoethyl)malonate.[5][6][7] Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Acrylonitrile - PubChem Compound Summary. Retrieved from [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. merckmillipore.com [merckmillipore.com]

- 3. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]

- 4. Cs 2 CO 3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02314H [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DIETHYL 2-(2-CYANOETHYL)MALONATE | 17216-62-5 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Strategic Mono-Cyanoethylation of Dimethyl Malonate

Abstract: This document provides a comprehensive guide to the mono-cyanoethylation of dimethyl malonate, a key Michael addition reaction for the synthesis of versatile chemical intermediates. We delve into the underlying reaction mechanism, explore critical reaction parameters, and present a detailed, field-proven protocol designed for optimal yield and selectivity. This guide is intended for researchers and process chemists seeking to control the reaction outcome and minimize the formation of the common di-substituted byproduct.

Theoretical Framework and Mechanistic Insights

The cyanoethylation of compounds containing active methylene groups is a classic and powerful C-C bond-forming reaction in organic synthesis.[1] It falls under the category of a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound.[2] In this case, the nucleophile is the carbanion (enolate) generated from dimethyl malonate, and the Michael acceptor is acrylonitrile.

The protons on the methylene carbon of dimethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester carbonyl groups. This allows for easy deprotonation by a base to form a resonance-stabilized enolate.[3][4] The nitrile group of acrylonitrile is a strong electron-withdrawing group, which polarizes the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[5]

The primary challenge in this synthesis is achieving mono-substitution. The product, dimethyl 2-(2-cyanoethyl)malonate, still possesses one acidic proton on the α-carbon. This proton can be removed by the base present in the reaction mixture, leading to a second cyanoethylation event and the formation of dimethyl 2,2-bis(2-cyanoethyl)malonate.[6][7] Therefore, careful selection of reaction conditions is paramount to favor the desired mono-adduct.

Reaction Mechanism: Base-Catalyzed Michael Addition

The reaction proceeds via the following steps:

-

Enolate Formation: A base (B:) removes an acidic α-hydrogen from dimethyl malonate to form a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of acrylonitrile, forming a new carbon-carbon bond and a transient intermediate anion.

-

Protonation: The intermediate anion is protonated by the conjugate acid of the base (HB) or another proton source in the medium to yield the final mono-cyanoethylated product.

Caption: Experimental workflow for mono-cyanoethylation of dimethyl malonate.

-

Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, a condenser with a nitrogen inlet, and a thermometer. Place the flask in an ice-water bath.

-

Charging Reagents: To the flask, add dimethyl malonate (39.6 g, 0.3 mol), 150 mL of dioxane, and triethylamine (10.1 g, 0.1 mol).

-

Acrylonitrile Addition: Charge the dropping funnel with acrylonitrile (10.6 g, 0.2 mol). Begin stirring the flask contents and allow the temperature to equilibrate to 0-5 °C. Add the acrylonitrile dropwise over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir the reaction for 16-24 hours. Monitor the reaction's progress by TLC or GC to confirm the consumption of acrylonitrile.

-

Work-up: Cool the reaction mixture in an ice bath. Slowly add 100 mL of 1 M HCl to neutralize the triethylamine. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic extracts and wash successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil by vacuum distillation to separate the desired mono-adduct from unreacted dimethyl malonate and the higher-boiling di-adduct.

Safety Precautions

-

Acrylonitrile is highly toxic, flammable, and a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction is exothermic . Maintain diligent temperature control, especially during the addition of acrylonitrile, to prevent a runaway reaction.

-

Work with anhydrous solvents where specified and under an inert atmosphere to prevent side reactions involving water.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive catalyst. 2. Low reaction temperature/time. | 1. Use fresh, pure triethylamine. 2. After acrylonitrile addition, allow the reaction to stir at room temperature for a sufficient duration (up to 24h) or warm gently to 30-40 °C. |

| Formation of Significant Di-adduct | 1. Base is too strong or concentrated. 2. Poor temperature control (exotherm). 3. Acrylonitrile added too quickly. | 1. Ensure the correct catalyst (triethylamine) and stoichiometry are used. 2. Improve cooling and slow down the rate of acrylonitrile addition. 3. Use a larger excess of dimethyl malonate. |

| Polymerization of Acrylonitrile | 1. Presence of radical initiators (light, peroxides). 2. High reaction temperature. | 1. Use acrylonitrile containing an inhibitor. Store it in a cool, dark place. 2. Strictly maintain the recommended temperature profile. |

| Product is an Oily Mixture | 1. Incomplete reaction. 2. Presence of mono- and di-adducts, and starting material. | This is expected for the crude product. Efficient purification by vacuum distillation is essential to isolate the pure mono-adduct. |

References

-

National Center for Biotechnology Information. (n.d.). Dimethyl 2,2-bis(2-cyanoethyl)malonate. PubChem. Retrieved from a real-time search. [6]2. Adamcik, J. A., & Miklasiewicz, E. J. (1963). Cyanoethylation. Weakly Catalysts in Reaction Acrylonitrile W I T H Active Methylene. Journal of Organic Chemistry. [8]3. BenchChem. (2025). A Comparative Study of Catalysts for the Synthesis of Diethyl bis(2-cyanoethyl)malonate. BenchChem. [9]4. Grokipedia. (n.d.). Cyanoethylation. Retrieved from a real-time search. [2]5. Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [5]6. Ogata, Y., & Okano, M. (1956). Kinetics of the Cyanoethylations of Ethanolamine, Acetylacetone and Methanol. Journal of the American Chemical Society. [10]7. BenchChem. (2025). Technical Support Center: Synthesis of Diethyl bis(2-cyanoethyl)malonate. BenchChem. [7]8. Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, Vol. 5. [11]9. Organic Syntheses. (n.d.). Malonic Ester Synthesis Procedures. Retrieved from a real-time search. [3][4][12][13]10. McMurry, J. (n.d.). Malonic Ester Synthesis. Chemistry LibreTexts.

Sources

- 1. US2579580A - Cyanoethylation - Google Patents [patents.google.com]

- 2. grokipedia.com [grokipedia.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Dimethyl 2,2-bis(2-cyanoethyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Synthesis of Novel γ-Aminobutyric Acid (GABA) Analogues Using 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel γ-aminobutyric acid (GABA) analogues, utilizing 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate as a versatile and strategic starting material. GABA analogues are a critical class of therapeutic agents, primarily targeting the central nervous system to treat conditions like epilepsy, neuropathic pain, and anxiety disorders.[1] The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering a logical, step-by-step pathway from the initial alkylation of a specialized malonic ester, through a critical hydrolysis and decarboxylation sequence, to the final reduction yielding the target amino acid. This document emphasizes the underlying chemical principles, provides detailed experimental procedures, and incorporates process validation insights to ensure reproducibility and scientific rigor.

Introduction: The Strategic Value of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic utility is limited by its inability to cross the blood-brain barrier effectively. GABA analogues are structurally related molecules designed to overcome this limitation, often featuring increased lipophilicity to improve pharmacokinetic properties while retaining the core pharmacophore necessary for biological activity.[1][2]

The precursor, 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate (CAS No: 58763-40-9), is an ideal starting point for the modular synthesis of diverse GABA analogues.[3] Its structure offers three key reaction sites for strategic manipulation:

-

Acidic α-Carbon: The proton on the carbon situated between the two ester carbonyls is highly acidic (pKa ≈ 13), facilitating straightforward deprotonation and subsequent C-alkylation.[4] This allows for the introduction of various side chains (R-groups), which is fundamental to creating chemical diversity in the final products.

-

Malonic Ester Moiety: The two methyl ester groups provide a latent carboxylic acid function. Following alkylation, this moiety can be hydrolyzed and subsequently decarboxylated, a classic and highly efficient method for synthesizing substituted carboxylic acids.[5][6]

-

Terminal Nitrile Group: The cyanoethyl tail contains a nitrile group that serves as a stable precursor to the essential primary amine of the GABA structure. This group can be chemically reduced in the final step to yield the aminomethyl functionality.[7][8]

This guide details a robust three-stage synthetic pathway designed around these features.

Overall Synthetic Workflow

The conversion of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate into a target GABA analogue follows a logical and efficient three-step sequence. This pathway is designed to be modular, allowing for the synthesis of a library of analogues by simply varying the alkylating agent used in Step 1.

Caption: General three-step synthetic route to GABA analogues.

Part I: Synthesis of Alkylated Cyano-Diester Intermediate

Principle of C-Alkylation

The first stage of the synthesis leverages the malonic ester synthesis methodology.[9] The α-carbon of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate is readily deprotonated by a suitable base to form a resonance-stabilized enolate. This enolate acts as a potent carbon nucleophile, attacking an electrophilic alkyl halide (R-X) in a classic SN2 reaction to form a new carbon-carbon bond.[5] The choice of a non-nucleophilic base and an appropriate solvent is critical to prevent side reactions like ester hydrolysis. Using a base whose conjugate acid is the reaction solvent (e.g., sodium methoxide in methanol) is a common and effective strategy.

Caption: C-Alkylation of the starting malonate via an enolate intermediate.

Protocol 1: C-Alkylation with Isobutyl Bromide

This protocol details the synthesis of Dimethyl 2-(2-cyanoethyl)-2-isobutylpropanedioate, a precursor for an analogue structurally related to Pregabalin.

Table 1: Materials for Protocol 1

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate | 58763-40-9 | 185.18 | 10.0 g | 54.0 |

| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 3.20 g | 59.4 (1.1 eq) |

| Isobutyl Bromide | 78-77-3 | 137.02 | 8.16 g (6.0 mL) | 59.6 (1.1 eq) |

| Anhydrous Methanol (MeOH) | 67-56-1 | 32.04 | 150 mL | - |

| Diethyl Ether (for workup) | 60-29-7 | 74.12 | As needed | - |

| Saturated Ammonium Chloride (aq.) | 12125-02-9 | 53.49 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Experimental Procedure:

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Deprotonation: Add anhydrous methanol (150 mL) to the flask, followed by the careful, portion-wise addition of sodium methoxide. Stir until fully dissolved.

-

Substrate Addition: Add 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate (10.0 g) dropwise to the sodium methoxide solution at room temperature. Stir the mixture for 30 minutes.

-

Alkylation: Add isobutyl bromide (6.0 mL) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Resuspend the residue in diethyl ether (100 mL) and water (100 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with an additional 50 mL of diethyl ether.

-

Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) to quench any remaining base, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: The crude oil can be purified by vacuum distillation to yield the pure Dimethyl 2-(2-cyanoethyl)-2-isobutylpropanedioate.

Part II: Hydrolysis and Decarboxylation

Principle of Hydrolysis and Decarboxylation

This step transforms the substituted diester into a cyano-carboxylic acid. Refluxing in a strong aqueous acid, such as hydrochloric acid, accomplishes two transformations in one pot.[10] First, the two methyl ester groups are hydrolyzed to carboxylic acids, forming a substituted malonic acid derivative. Second, β-dicarboxylic acids of this type are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating, yielding the final substituted carboxylic acid product.[5][11]

Caption: Acid-catalyzed hydrolysis followed by thermal decarboxylation.

Protocol 2: Synthesis of 3-(2-Cyanoethyl)-5-methylhexanoic Acid

Table 2: Materials for Protocol 2

| Reagent/Solvent | CAS Number | Amount | Notes |

| Alkylated Cyano-Diester Intermediate | - | 12.0 g (Assumed from previous step) | Crude product can often be used directly. |

| Hydrochloric Acid (6 M aqueous) | 7647-01-0 | 150 mL | A strong acid is required. HBr is also effective. |

| Ethyl Acetate (for workup) | 141-78-6 | As needed | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | As needed | For drying. |

Experimental Procedure:

-

Reaction Setup: Combine the crude alkylated intermediate (12.0 g) and 6 M HCl (150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reaction: Heat the biphasic mixture to reflux (approx. 100-110°C) with vigorous stirring. Maintain reflux for 12-24 hours. The reaction can be monitored by observing the dissolution of the organic layer or by TLC analysis of aliquots.

-

Workup: Cool the reaction mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-cyanoethyl)-5-methylhexanoic acid.

-

Purification: The product can be purified by recrystallization or short-path distillation if necessary.

Part III: Nitrile Reduction to Primary Amine

Principle of Nitrile Reduction

The final step is the reduction of the nitrile (cyano) group to a primary amine, completing the synthesis of the GABA analogue.[12] Catalytic hydrogenation is a widely used and effective method for this transformation.[8][13] The reaction involves treating the cyano-carboxylic acid with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).[14] The reaction is clean, with byproducts being minimal. An alternative, potent reducing agent is Lithium Aluminum Hydride (LiAlH₄), though it requires strictly anhydrous conditions and a more complex aqueous workup.[7]

Caption: Catalytic hydrogenation of the nitrile to the primary amine.

Protocol 3: Synthesis of 3-(3-Aminopropyl)-5-methylhexanoic Acid

Table 3: Materials for Protocol 3

| Reagent/Solvent/Catalyst | CAS Number | Amount | Notes |

| 3-(2-Cyanoethyl)-5-methylhexanoic Acid | - | 8.0 g | Product from Protocol 2. |

| Raney® Nickel (slurry in water) | 7440-02-0 | ~1.5 g (catalytic) | Caution: Pyrophoric when dry. Handle with care. |

| Anhydrous Ethanol | 64-17-5 | 100 mL | Solvent for hydrogenation. |

| Hydrogen Gas (H₂) | 1333-74-0 | 50-100 psi | Use in a suitable high-pressure reactor (e.g., Parr shaker). |

Experimental Procedure:

-

Safety First: Catalytic hydrogenation with H₂ gas and Raney Nickel must be performed in a well-ventilated fume hood using a specialized high-pressure reactor by trained personnel.

-

Reactor Charging: To a high-pressure hydrogenation vessel, add the cyano-carboxylic acid (8.0 g) and ethanol (100 mL).

-

Catalyst Addition: Carefully add the Raney Nickel slurry. The catalyst should be added under a stream of inert gas (nitrogen or argon) to prevent ignition.

-

Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.

-

Reaction: Begin vigorous agitation (shaking or stirring) and heat the mixture to 40-50°C. The reaction is typically complete in 4-8 hours, indicated by the cessation of hydrogen uptake.

-

Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the Raney Nickel catalyst. Crucially, the filter cake must be kept wet with solvent (ethanol or water) at all times, as it can ignite spontaneously upon drying in air. Quench the filter cake by slowly adding it to a large volume of water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude GABA analogue.

-

Purification: The final amino acid product can be purified by recrystallization from a suitable solvent system (e.g., water/isopropanol) to yield the pure 3-(3-aminopropyl)-5-methylhexanoic acid.

Summary and Data Presentation

The described three-step synthesis provides a reliable and adaptable route to novel GABA analogues. The modularity of the initial alkylation step allows for extensive exploration of the chemical space.

Table 4: Summary of Key Compound Properties

| Compound Name | Structure | Molecular Formula | Mol. Weight ( g/mol ) | Role |

| 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate | (MeOOC)₂CH(CH₂CH₂CN) | C₈H₁₁NO₄ | 185.18[15] | Starting Material |

| Dimethyl 2-(2-cyanoethyl)-2-isobutylpropanedioate | (MeOOC)₂C(iBu)(CH₂CH₂CN) | C₁₂H₁₉NO₄ | 241.28 | Alkylated Intermediate |

| 3-(2-Cyanoethyl)-5-methylhexanoic Acid | HOOC-CH(iBu)(CH₂CH₂CN) | C₁₀H₁₇NO₂ | 183.25 | Decarboxylated Precursor |

| 3-(3-Aminopropyl)-5-methylhexanoic Acid | HOOC-CH(iBu)(CH₂CH₂CH₂NH₂) | C₁₀H₂₁NO₂ | 187.28 | Final GABA Analogue |

References

-

Reactions of Nitriles. (2024, December 5). Chemistry Steps. [Link]

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

-

Clark, J. (n.d.). Reduction of Nitriles. Chemguide. [Link]

-

Preparation of Amines: Reduction of Amides and Nitriles. (2023, April 30). JoVE. [Link]

-

Reduction of Amides and Nitriles to Amines. Sparkl. [Link]

-

1,3-dimethyl 2-(2-cyanoethyl)propanedioate. American Elements. [Link]

- Malonic acid and esters thereof. (2002).

-

1,3-dimethyl 2-(2-cyanoethyl)propanedioate. PubChem. [Link]

-

Dimethyl 2,2-bis(2-cyanoethyl)malonate. (2008). Acta Crystallographica Section E, E64(Pt 12), o2447. [Link]

-

Malonic Ester Synthesis. University of Calgary. [Link]

-

Kalvi, P., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 17. [Link]

-

An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme. (2019). Asian Journal of Research in Chemistry, 12(2), 73-78. [Link]

-

The Malonic Ester Synthesis. (2025, June 5). Master Organic Chemistry. [Link]

-

1,3-Dimethyl 2-(propan-2-ylidene)propanedioate. PubChem. [Link]

-

Wang, Y., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 30(4), 987. [Link]

-

Karim, N., et al. (2013). Synthesis of GABA-A Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of Medicinal Chemistry, 56(10), 3989–4002. [Link]

-

Halpern, M. (n.d.). PTC C-Alkylation of Malonate. Phase-Transfer Catalysis. [Link]

-

Abd-El-Aziz, A. S., et al. (1994). Synthesis of Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene-Cyclopentadienyliron Activation. Journal of the Chemical Society, Perkin Transactions 1, (24), 3529-3535. [Link]

-

Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Bentham Science. [Link]

-

GABA analogue. Wikipedia. [Link]

-

Malonic Ester Synthesis. Chemistry Steps. [Link]

-

Malonic Ester Synthesis. Pearson. [Link]

-

Diethyl bis(2-cyanoethyl)malonate. ECHA. [Link]

- A process for the preparation of pregabalin. (2014).

-

Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018). Lupine Publishers. [Link]

Sources

- 1. GABA analogue - Wikipedia [en.wikipedia.org]

- 2. One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues [openmedicinalchemistryjournal.com]

- 3. americanelements.com [americanelements.com]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 9. Show how you would use the malonic ester synthesis to make the fo... | Study Prep in Pearson+ [pearson.com]

- 10. US6395931B1 - Malonic acid and esters thereof - Google Patents [patents.google.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 14. Pregabalin synthesis - chemicalbook [chemicalbook.com]

- 15. PubChemLite - 1,3-dimethyl 2-(2-cyanoethyl)propanedioate (C8H11NO4) [pubchemlite.lcsb.uni.lu]

Application Note & Protocol: Efficient Decarboxylation of Dimethyl (2-cyanoethyl)malonate via Krapcho Reaction

Abstract

This document provides a comprehensive guide for the selective monodecarboxylation of dimethyl (2-cyanoethyl)malonate to yield methyl 4-cyanobutanoate. This transformation is a critical step in various synthetic pathways where the malonate moiety is used as a versatile building block for carbon-carbon bond formation. We present a detailed protocol based on the Krapcho dealkoxycarbonylation, a robust and high-yielding method that leverages a salt-mediated process in a dipolar aprotic solvent. This application note delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, discusses key process parameters, and outlines essential safety precautions for researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

The malonic ester synthesis is a cornerstone of organic chemistry for the synthesis of carboxylic acids and their derivatives.[1][2] Following the alkylation of a malonic ester, one of the two ester groups often needs to be removed. While traditional methods involve a two-step process of saponification followed by thermal decarboxylation of the resulting malonic acid, this approach can be harsh and incompatible with sensitive functional groups.[3][4]

The Krapcho decarboxylation offers a superior, single-step alternative for esters bearing an electron-withdrawing group (EWG) at the β-position, such as the cyano group in dimethyl (2-cyanoethyl)malonate.[5] This reaction proceeds under neutral or mildly basic conditions at elevated temperatures, typically in a solvent like dimethyl sulfoxide (DMSO) with a halide salt, such as lithium chloride (LiCl) or sodium chloride (NaCl).[6][7] The key advantages of this method include its operational simplicity, high yields, and the avoidance of harsh acidic or alkaline conditions, thus preserving other functional groups.[5]

Reaction Mechanism

The Krapcho decarboxylation of dimethyl (2-cyanoethyl)malonate is a dealkoxycarbonylation process. The reaction is initiated by the nucleophilic attack of a halide ion (e.g., Cl⁻) on one of the methyl ester groups in an SN2 fashion. This step is most efficient for methyl esters due to minimal steric hindrance.[5] The resulting carboxylate intermediate undergoes decarboxylation, driven by the formation of the stable, gaseous CO₂ molecule. This generates a resonance-stabilized carbanion, which is subsequently protonated by a trace amount of water present in the reaction medium to yield the final product, methyl 4-cyanobutanoate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 6. Decarboxylation [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

One-pot synthesis of Pregabalin precursors from dimethyl malonate

An Application Note and Protocol for the Efficient One-Pot Synthesis of Pregabalin Precursors from Dimethyl Malonate

Introduction

Pregabalin, marketed as Lyrica, is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder. Structurally, it is (S)-3-(aminomethyl)-5-methylhexanoic acid, a γ-amino acid analog. The therapeutic efficacy of Pregabalin is primarily attributed to the (S)-enantiomer, making stereoselective synthesis a critical aspect of its production. Industrial synthesis prioritizes efficiency, cost-effectiveness, and environmental sustainability. One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, are highly advantageous as they reduce solvent usage, minimize waste, and shorten production timelines.

This application note details a robust and efficient multi-step, one-pot synthetic strategy for key precursors of Pregabalin, commencing from the readily available starting material, dimethyl malonate. The protocol focuses on the synthesis of 3-isobutylglutaric acid, a crucial intermediate that can be further converted to Pregabalin through established methods like amidation and Hofmann rearrangement.

Core Synthesis Strategy: A Tandem Knoevenagel-Michael-Hydrolysis-Decarboxylation Sequence

The overarching strategy involves a sequence of reactions that efficiently builds the carbon skeleton of the Pregabalin precursor. While the entire process from dimethyl malonate to the final precursor is not a single step, it incorporates a pivotal one-pot transformation that significantly streamlines the synthesis. The sequence is as follows:

-

Knoevenagel Condensation: Isovaleraldehyde is condensed with diethyl malonate to form an α,β-unsaturated diester. This reaction creates the initial carbon-carbon bond.

-

Michael Addition: A nucleophile, typically cyanide, is added to the activated double bond of the unsaturated diester. This 1,4-conjugate addition introduces a cyano group, which is a versatile precursor to the aminomethyl group in Pregabalin.

-

One-Pot Hydrolysis and Decarboxylation: The resulting cyano diester undergoes a one-pot hydrolysis of both the nitrile and one of the ester groups, followed by decarboxylation, to yield the key intermediate, 3-isobutylglutaric acid.

This approach avoids the isolation of multiple intermediates, thereby enhancing overall yield and operational efficiency.

Reaction Mechanism and Scientific Rationale

The success of this one-pot strategy hinges on the carefully controlled sequence of chemical transformations.

-

Knoevenagel Condensation: This reaction is typically catalyzed by a weak base, such as an amine (e.g., di-n-propylamine) with a carboxylic acid co-catalyst (e.g., acetic acid). The base deprotonates the acidic α-carbon of diethyl malonate, forming an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of isovaleraldehyde. Subsequent dehydration yields the stable α,β-unsaturated diester. The choice of a mild base is crucial to prevent side reactions.

-

Michael Addition of Cyanide: The α,β-unsaturated diester is an excellent Michael acceptor. The electron-withdrawing nature of the two ester groups polarizes the double bond, making the β-carbon electrophilic. A cyanide source, such as potassium cyanide, provides the nucleophilic cyanide ion which attacks the β-carbon, leading to the formation of a cyano diester.

-

One-Pot Hydrolysis & Decarboxylation: This is the key efficiency-driving step. The cyano diester is subjected to acidic or basic hydrolysis. Under these conditions, the nitrile group is hydrolyzed to a carboxylic acid, and the two ester groups are also hydrolyzed. The resulting intermediate, a tricarboxylic acid, is unstable. β-keto acids and related compounds readily undergo decarboxylation upon heating, and in this case, one of the newly formed carboxyl groups (from the malonate moiety) is eliminated as carbon dioxide, yielding the stable 3-isobutylglutaric acid. Combining these transformations into a single step avoids a lengthy and potentially low-yielding isolation process.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of the Pregabalin intermediate, 3-isobutylglutaric acid, based on established literature methods.

Materials and Reagents:

-

Isovaleraldehyde

-

Diethyl malonate

-

Hexane

-

Di-n-propylamine

-

Glacial acetic acid

-

Potassium cyanide

-

Strong acid (e.g., Hydrochloric acid) or Base (e.g., Sodium hydroxide) for hydrolysis

-

Appropriate solvents for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Step 1: Knoevenagel Condensation

-

To a suitable reaction vessel equipped with a stirrer and condenser, add isovaleraldehyde (1.0 eq), diethyl malonate (1.0 eq), and hexane as the solvent.

-

Add catalytic amounts of di-n-propylamine (approx. 0.05 eq) and glacial acetic acid (approx. 0.1 eq).

-

Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC, GC) until the starting materials are consumed. Water will be formed as a byproduct.

-

-

Step 2: Michael Addition

-

Cool the reaction mixture from Step 1.

-

In a separate vessel, prepare a solution of potassium cyanide (KCN) (approx. 1.1 eq) in a suitable solvent (e.g., water/ethanol mixture).

-

Carefully add the KCN solution to the reaction mixture containing the α,β-unsaturated diester. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature until the Michael addition is complete, as monitored by TLC or GC.

-

-

Step 3: One-Pot Hydrolysis and Decarboxylation

-

To the crude reaction mixture containing the cyano diester, add a concentrated solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis of the nitrile and ester groups.

-

If basic hydrolysis was used, carefully acidify the reaction mixture with a strong acid.

-

Continue heating to facilitate the decarboxylation of the intermediate tricarboxylic acid. The evolution of CO2 gas will be observed.

-

Monitor the reaction until the formation of 3-isobutylglutaric acid is complete.

-

-

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic solvent under reduced pressure to yield crude 3-isobutylglutaric acid, which can be further purified by crystallization if necessary.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the streamlined, one-pot synthesis of the key Pregabalin precursor.

Caption: Workflow for the one-pot synthesis of 3-isobutylglutaric acid.

Quantitative Data Summary

The following table summarizes typical yields and conditions for the key transformations in the synthesis of Pregabalin precursors.

| Reaction Step | Starting Materials | Key Reagents | Typical Yield | Reference |

| Knoevenagel Condensation | Isovaleraldehyde, Diethyl Malonate | Di-n-propylamine, Acetic Acid | High Yield | |

| Michael Addition | α,β-Unsaturated Diester | Potassium Cyanide | ~95% | |

| Hydrolysis & Decarboxylation | Cyano Diester Intermediate | Strong Acid/Base | ~73% (for one-pot step) | |

| Overall Process | Isovaleraldehyde, Diethyl Malonate | - | ~15.5% (multi-step to Pregabalin) |

Conclusion

The one-pot synthesis of Pregabalin precursors from dimethyl (or diethyl) malonate represents a significant advancement in pharmaceutical manufacturing, aligning with the principles of green chemistry. By combining multiple synthetic steps—namely hydrolysis and decarboxylation—into a single operation, this approach minimizes waste, reduces energy consumption, and improves overall process efficiency. The resulting intermediate, 3-isobutylglutaric acid, is a versatile building block that can be readily converted to the final active pharmaceutical ingredient, (S)-Pregabalin. The protocols and strategies outlined in this note provide a solid foundation for researchers and drug development professionals seeking to optimize the synthesis of this important medication.

References

-

Winkler, C. K., Clay, D., Davies, S., O'Neill, P., McDaid, P., Debarge, S., Steflik, J., Karmilowicz, M., Wong, J. W., & Faber, K. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(4), 1525–1533. [Link]

-

Guo, C., Saifuddin, M., Saravanan, T., Sharifi, M., & Poelarends, G. J. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis, 9(5), 4369–4373. [Link]

-

Batra, H., & Singh, G. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]

-

Bloom Tech. (2024). How Is Pregabalin Powder Manufactured? Bloom Tech. [Link]

-

SciSpace. (n.d.). Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. SciSpace. Retrieved from [Link]

- Google Patents. (n.d.). CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides.

-

Eureka. (2020). Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. Eureka. [Link]

- U.S.

Troubleshooting & Optimization

Technical Support Center: Catalyst Deactivation in the Cyanoethylation of Dimethyl Malonate

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during the base-catalyzed cyanoethylation of dimethyl malonate, a critical Michael addition reaction. Our focus is on diagnosing the root cause of catalyst failure and providing actionable, field-proven solutions to restore and maintain high reaction efficiency.

Quick Diagnostic Troubleshooting

Experiencing a drop in catalytic activity? Use this diagnostic workflow to identify the likely cause of deactivation. Each step is detailed further in the FAQ section.

Caption: Initial troubleshooting workflow for diagnosing catalyst deactivation.

Frequently Asked Questions (FAQs) on Catalyst Deactivation

This section provides detailed answers to common problems organized by the mechanism of deactivation.

Category 1: Catalyst Fouling

Fouling occurs when a substance physically deposits on the catalyst surface, blocking access to active sites.[1][2][3] In cyanoethylation, this is almost always due to the polymerization of acrylonitrile.

Question 1: My reaction mixture became very viscous (or solidified) shortly after adding acrylonitrile, and the reaction stopped. What happened?

Answer: You have likely experienced rapid, uncontrolled anionic polymerization of your acrylonitrile monomer.[4][5] This is the most common cause of failure in base-catalyzed cyanoethylations.

-

Causality: The base catalyst required to deprotonate dimethyl malonate is also a potent initiator for the anionic polymerization of acrylonitrile.[6][7] This side reaction produces polyacrylonitrile, a polymer that can either precipitate as a white solid or form a gel, coating the catalyst and preventing it from interacting with the reactants.[4] This physically blocks the active sites, leading to a complete shutdown of catalytic activity.

Caption: Fouling of a catalyst active site by polyacrylonitrile.

-

Solution & Prevention:

-

Temperature Control: The polymerization is highly exothermic. Pre-cool your reaction mixture to 0-5 °C before adding the catalyst and acrylonitrile. Maintain this low temperature throughout the addition process using an ice bath.[4]

-

Slow Reagent Addition: Add the acrylonitrile dropwise with vigorous stirring. This dissipates heat and prevents localized high concentrations of monomer and catalyst, which favor polymerization.[4]

-

Use of Inhibitors: Add a radical inhibitor like 4-methoxyphenol (MEHQ) or hydroquinone (HQ) to the acrylonitrile before use. A typical starting concentration is 100-500 ppm relative to the acrylonitrile.[4] While the primary polymerization mechanism here is anionic, inhibitors can help suppress competing radical pathways that might be initiated by impurities.

-

Optimize Catalyst Concentration: Use the minimum effective amount of your base catalyst to disfavor the polymerization side reaction.[4]

-

Question 2: The reaction worked initially but the conversion stalled, leaving the mono-adduct as the major product. What's the cause?

Answer: This indicates a more gradual fouling of the catalyst. While you may have avoided rapid, catastrophic polymerization, a slower buildup of oligomers or polymer on the catalyst surface is likely occurring over time. This progressively blocks active sites, halting the reaction before the second cyanoethylation can complete.

-

Causality: Even under controlled conditions, low levels of polymerization can occur. The mono-adduct, diethyl (2-cyanoethyl)malonate, is less acidic than dimethyl malonate, making the second deprotonation and subsequent Michael addition slower.[8] This longer reaction time allows for gradual polymer fouling to have a more significant impact, effectively stopping the reaction at the intermediate stage.

-

Solution:

-

Implement All Solutions from Q1: Ensure rigorous temperature control and slow addition throughout the entire reaction, not just at the beginning.

-

Catalyst Choice: Consider a catalyst with weaker basicity if possible, as this can reduce the rate of polymerization.[9] However, this must be balanced with the need for sufficient activity to deprotonate the malonate ester.